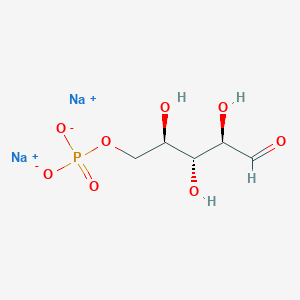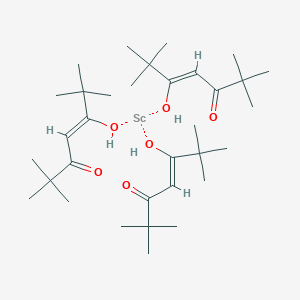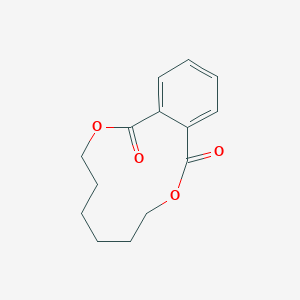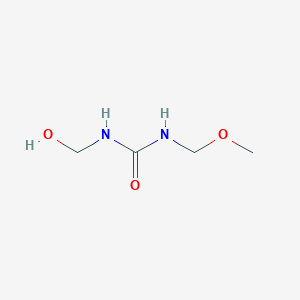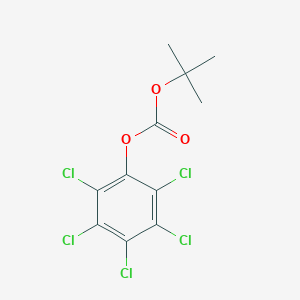
5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol
Descripción general
Descripción
5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol (CPMIT) is a small molecule compound that has been gaining attention in recent years due to its potential applications in scientific research. CPMIT has been shown to have a wide range of biochemical and physiological effects, which makes it an attractive option for scientists looking to study the effects of small molecules on biological systems.
Aplicaciones Científicas De Investigación
Antiviral Activity
This compound has been utilized in the synthesis of derivatives that exhibit antiviral properties. Specifically, sulfonamide derivatives of this compound have shown potential in combating tobacco mosaic virus (TMV) activity. The incorporation of sulfonamides into 1,3,4-thiadiazole rings, which is structurally related to the compound , can produce compounds that act as carbonic anhydrase inhibitors, thereby offering a pathway to plant anti-viral activities .
Antibacterial and Antifungal Properties
The structural motif of 1,3,4-thiadiazole, which is closely related to the compound, is known for its antibacterial and antifungal activities. Research indicates that modifications of the thiadiazole ring, such as incorporating the 4-chlorophenyl group, can enhance these properties, leading to potential applications in developing new antimicrobial agents .
Carbonic Anhydrase Inhibition
Compounds derived from 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol have been investigated for their ability to inhibit carbonic anhydrase. This enzyme is crucial in various physiological processes, and inhibitors are used to treat conditions like glaucoma, epilepsy, and mountain sickness. The research into this application could lead to the development of novel therapeutic agents .
Agricultural Applications
The antifungal and herbicidal properties of derivatives of this compound suggest its utility in agriculture. By inhibiting the growth of harmful fungi and weeds, these derivatives can be developed into pesticides and herbicides that protect crops and improve agricultural productivity .
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of various heterocyclic compounds. These structures are significant in medicinal chemistry due to their diverse biological activities. The ability to synthesize a wide range of heterocyclic compounds from this starting material expands the repertoire of molecules available for drug discovery and development .
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-3-methyl-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c1-13-9(6-12-10(13)14)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYNOPLNIDBIGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CNC1=S)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372652 | |
| Record name | 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol | |
CAS RN |
17452-31-2 | |
| Record name | 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






